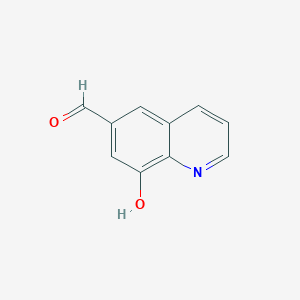
8-Hydroxyquinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline-6-carbaldehyde is an organic compound derived from the quinoline family. It features a hydroxyl group at the 8th position and an aldehyde group at the 6th position on the quinoline ring. This compound is known for its diverse chemical reactivity and significant applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-6-carbaldehyde typically involves the oxidation of 8-hydroxyquinoline derivatives. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . Another approach involves the alkylation of substituted 8-hydroxyquinoline followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using suitable oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinoline N-oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated quinolines, alkylated quinolines.
Applications De Recherche Scientifique
8-Hydroxyquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Hydroxyquinoline-6-carbaldehyde involves its ability to chelate metal ions due to the presence of the hydroxyl and aldehyde groups. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . Additionally, the compound can form covalent adducts with proteins, leading to alterations in protein function and cellular pathways .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Lacks the aldehyde group but shares the hydroxyl group at the 8th position.
8-Hydroxyquinoline-2-carbaldehyde: Similar structure with the aldehyde group at the 2nd position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 8-Hydroxyquinoline-6-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
8-hydroxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-2-1-3-11-10(8)9(13)5-7/h1-6,13H |
Clé InChI |
ROMORGXJVYYQLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


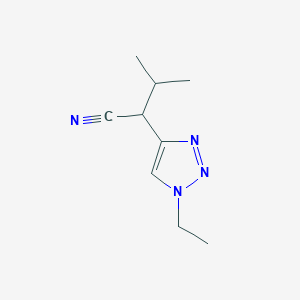

![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)

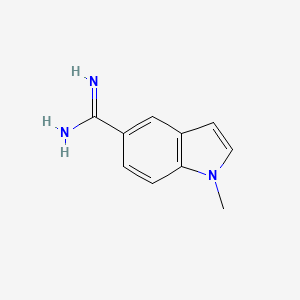



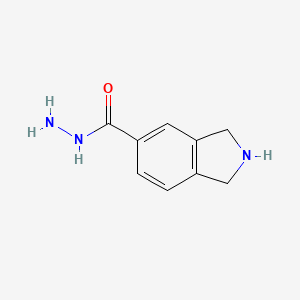
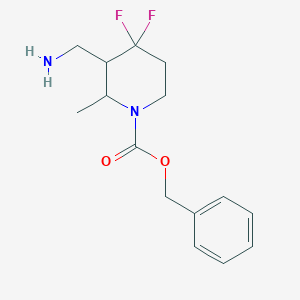
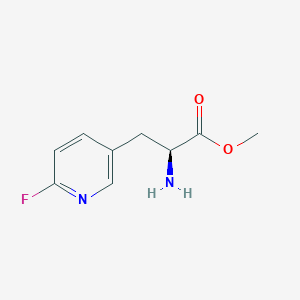
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)

![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
